3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride
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Overview
Description
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the reaction of a 1-substituted 3-methyl-1H-pyrazole with a suitable pyridine derivative. The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its analgesic properties, specifically in preventing formalin-induced tonic pain.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . This interaction is crucial for its potential therapeutic effects in conditions associated with oxidative damage.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar core structure but lacks the methyl and carboxylic acid groups.
3-Methyl-1H-pyrazole-5-carboxylic acid: Similar functional groups but lacks the fused pyridine ring.
Uniqueness
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit D-amino acid oxidase sets it apart from other pyrazolopyridines, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H8ClN3O2 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4;/h2-3H,1H3,(H,12,13)(H,9,10,11);1H |
InChI Key |
BMDJUDHFEBSDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)O.Cl |
Origin of Product |
United States |
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